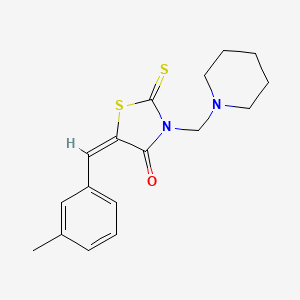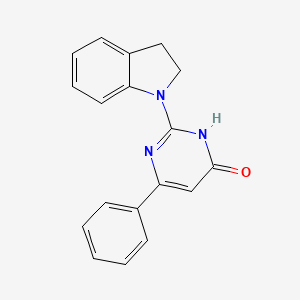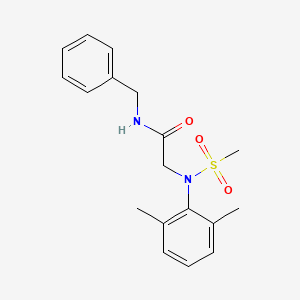
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTP, is a thiazolidine compound that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been shown to cause Parkinson's disease-like symptoms in humans and animals.
作用機序
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one acts as a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which can cause oxidative stress and mitochondrial dysfunction. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is also converted to MPP+ by MAO-B, which accumulates in dopaminergic neurons and causes oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced Parkinson's disease models exhibit biochemical and physiological changes similar to those observed in human patients, including a decrease in dopamine levels, an increase in oxidative stress, and neuroinflammation. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to cause mitochondrial dysfunction, autophagy dysfunction, and apoptosis in dopaminergic neurons.
実験室実験の利点と制限
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced Parkinson's disease models have several advantages for lab experiments, including their reproducibility, simplicity, and cost-effectiveness. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced models also exhibit a selective loss of dopaminergic neurons, which closely mimics the pathology of Parkinson's disease. However, 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced models also have several limitations, including their acute nature, which does not fully capture the chronic and progressive nature of Parkinson's disease. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced models also do not fully capture the non-motor symptoms of Parkinson's disease.
将来の方向性
Future research on 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one should focus on developing more chronic and progressive models of Parkinson's disease, which more closely mimic the disease's pathology. Future research should also investigate the non-motor symptoms of Parkinson's disease and the potential role of 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one in their development. Additionally, future research should investigate the potential therapeutic applications of 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one and its derivatives in the treatment of Parkinson's disease and other neurodegenerative disorders.
合成法
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of 3-methylbenzaldehyde with 1-piperidinemethanethiol, followed by the reaction of the resulting Schiff base with Lawesson's reagent. The final step involves the oxidation of the thioxo group to form the thiazolidine ring. The yield of 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one can be improved by optimizing the reaction conditions and using high-quality reagents.
科学的研究の応用
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been widely used as a research tool to study the pathogenesis of Parkinson's disease. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is converted to MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels, resulting in Parkinson's disease-like symptoms. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced Parkinson's disease models have been used to study the underlying mechanisms of the disease and to test potential treatments.
特性
IUPAC Name |
(5E)-5-[(3-methylphenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-13-6-5-7-14(10-13)11-15-16(20)19(17(21)22-15)12-18-8-3-2-4-9-18/h5-7,10-11H,2-4,8-9,12H2,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZOVBRKKCXFMJ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6008409.png)
![3,5-dichloro-4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6008413.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6008426.png)
![(3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine](/img/structure/B6008432.png)

![2-phenyl-7-[3-(1H-tetrazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008441.png)
![N,N'-{[(4,6-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide](/img/structure/B6008455.png)
![N-(2-fluorophenyl)-3-{1-[2-(2-furyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6008460.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperidine](/img/structure/B6008477.png)
![3-{[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6008484.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B6008488.png)
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6008492.png)
